molecular formula C11H11ClN4 B098310 n4-Benzyl-6-chloropyrimidine-4,5-diamine CAS No. 15948-97-7

n4-Benzyl-6-chloropyrimidine-4,5-diamine

Cat. No.: B098310
CAS No.: 15948-97-7
M. Wt: 234.68 g/mol
InChI Key: PXAHAMMJAMIFCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyl-6-chloropyrimidine-4,5-diamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-6-chloropyrimidine-4,5-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-benzyl-6-chloropyrimidine-4,5-dione, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N4-Benzyl-6-chloropyrimidine-4,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-Benzyl-6-chloropyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Benzyl-6-chloropyrimidine-4,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .

Properties

IUPAC Name

4-N-benzyl-6-chloropyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-10-9(13)11(16-7-15-10)14-6-8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAHAMMJAMIFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293190
Record name n4-benzyl-6-chloropyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15948-97-7
Record name NSC87689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n4-benzyl-6-chloropyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Part A. A solution of 5-amino-4,6-dichloropyrimidine (10.0 g, 61.0 mmol) and triethylamine (12.8 mL, 91.5 mmol) in ethanol (100 mL) was treated with benzylamine (7.30 mL, 67.1 mmol), and heated to 50° C. overnight. The resulting mixture was cooled, and the resulting crystalline solid was collected by filtration. The solid was triturated with hexane, refiltered and dried under vacuum. A second crop was collected from the mother liquor and purified like the first crop to afford in total 12.67 g (48.8 mmol, 80%) of 5-amino-6-benzylamino-4-chloropyrimidine. TLC RF 0.10 (30:70 ethyl acetate-hexane). 1H NMR (300 MHz, CDCl3): d 7.62 (1H, s), 7.13-6.97 (5H, m), 6.61 (1H, br t, J=5 Hz), 4.43 (2H, d, J=5.5 Hz), 4.24 (2H, br s). MS (NH3-CI): m/e 238 (4), 237 (33), 236 (15), 235 (100).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-amino-4,6-dichloropyrimidine (8.4 g, 0.051 mol) in 1-butanol (50.0 mL, 0.547 mol) was added triethylamine (12 mL, 0.084 mol) and benzylamine (17 mL, 0.15 mol), and the mixture was heated at 100° C. for 3 hours. The reaction was cooled at 0 C, filtered and washed with ethanol. The residue was dissolved in CH2Cl2 and washed with saturated aqueous NaHCO3, and concentrated. The residue was triturated in diethyl ether to obtain 11.5 g (96%) of a light brown solid.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Yield
96%

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